5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound belonging to the class of thiobarbiturates. This compound is of significant interest due to its potential biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green chemistry multi-component approach. This method involves the N-formylation of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium. This protocol offers several advantages, including high yields, mild reaction conditions, and easy work-up .
Chemical Reactions Analysis
5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Scientific Research Applications
5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in the biological processes it affects. For example, its anti-neoplastic activity may be due to the inhibition of enzymes involved in DNA replication or repair .
Comparison with Similar Compounds
5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other thiobarbiturates, such as:
5-{[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar in structure but with different substituents, leading to variations in biological activity.
5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-hydroxy-5-(3-methoxypropyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O3S/c1-15-4-2-3-10-5-6-7(13)11-9(16)12-8(6)14/h5H,2-4H2,1H3,(H3,11,12,13,14,16) |
InChI Key |
HCLZUPYEIGPRPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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